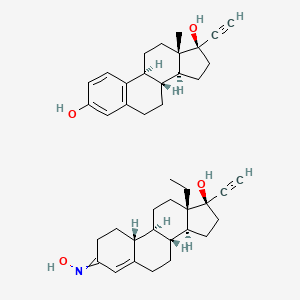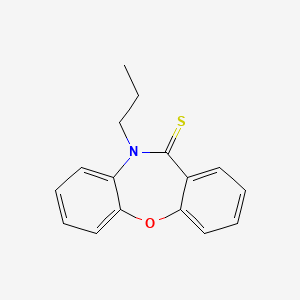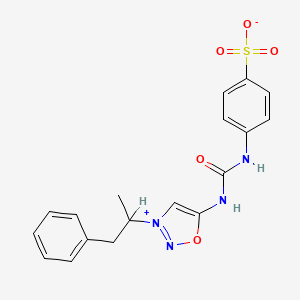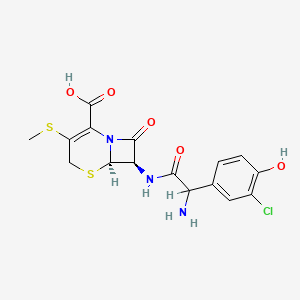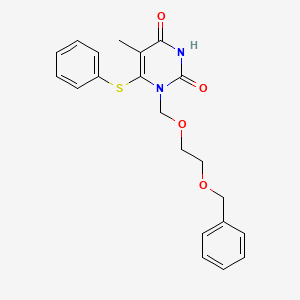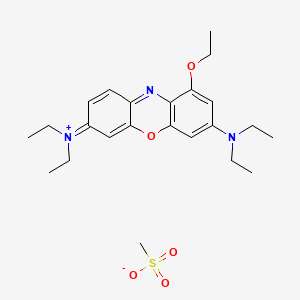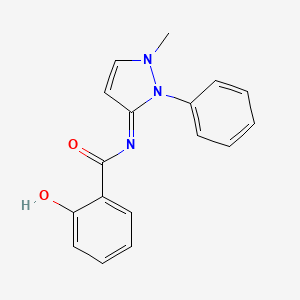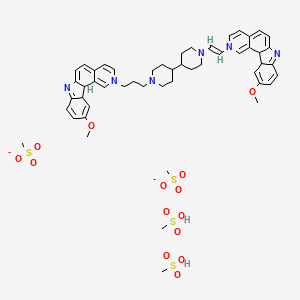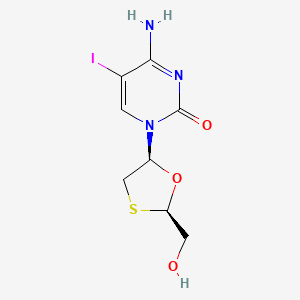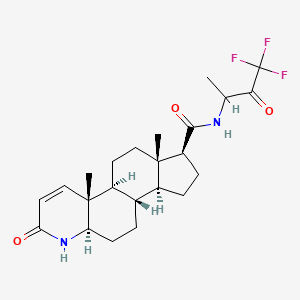
Acid leather Yellow S free acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid leather Yellow S free acid: is a synthetic dye belonging to the class of acid dyes. These dyes are known for their affinity to protein-based fibers such as wool, silk, and nylon. This compound is specifically used in the leather industry to impart a vibrant yellow color to leather products. The term “free acid” indicates that the dye is in its acidic form, which is crucial for its application and performance in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid leather Yellow S free acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps include:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under acidic conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is isolated by filtration, washed to remove impurities, and dried to obtain the dye in its solid form.
化学反応の分析
Types of Reactions
Acid leather Yellow S free acid undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo bond can occur in the presence of reducing agents, resulting in the formation of aromatic amines.
Substitution: The dye can undergo electrophilic substitution reactions on the aromatic rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid and chlorosulfonic acid.
Major Products Formed
Oxidation: Oxidized products typically include carboxylic acids and other oxidized aromatic compounds.
Reduction: The major products are aromatic amines, which can be further utilized in various chemical syntheses.
Substitution: Substituted aromatic compounds with different functional groups depending on the reagents used.
科学的研究の応用
Acid leather Yellow S free acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques to visualize cellular components in microscopy.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the leather industry for dyeing leather goods, providing vibrant and durable colors.
作用機序
The mechanism by which Acid leather Yellow S free acid exerts its effects involves the interaction of the dye molecules with the substrate (e.g., leather fibers). The dye molecules form ionic bonds with the amino groups of the protein fibers under acidic conditions, leading to strong attachment and vibrant coloration. The azo bond in the dye is responsible for its chromophoric properties, absorbing light in the visible spectrum and imparting the yellow color.
類似化合物との比較
Similar Compounds
Acid Yellow 36: Another acid dye used for similar applications but with different shade and fastness properties.
Acid Orange 7: An azo dye with similar synthetic routes but different color properties.
Acid Red 88: Used in textile and leather industries, differing in hue and application conditions.
Uniqueness
Acid leather Yellow S free acid is unique due to its specific shade of yellow, high affinity for leather fibers, and excellent fastness properties. Its ability to form strong ionic bonds with protein fibers under acidic conditions makes it particularly suitable for leather dyeing applications.
特性
CAS番号 |
25739-68-8 |
|---|---|
分子式 |
C16H12N4O6S |
分子量 |
388.4 g/mol |
IUPAC名 |
3-oxo-4-phenyldiazenyl-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N4O6S/c21-15-13(18-17-10-4-2-1-3-5-10)14(16(22)23)19-20(15)11-6-8-12(9-7-11)27(24,25)26/h1-9,19H,(H,22,23)(H,24,25,26) |
InChIキー |
LETGAJKXDWFLGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


